3-tert-Butyl-2',5-dichloro-4'-nitro-2,6-cresotanilide
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Overview
Description
3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: is a chemical compound with the following structure:
C22H23Cl2N3O4
This compound belongs to the class of anilides and is characterized by its tert-butyl and dichloro substituents. It has been synthesized with a good yield and selectivity from commercially available starting materials .
Preparation Methods
The synthetic route for 3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide involves several steps:
Vilsmeier Formylation: Starting from commercially available 4-bromo-1H-indole, the compound undergoes Vilsmeier formylation at the 3-position to yield an intermediate (compound 2).
Reduction: The aldehyde group of the intermediate is reduced using NaBH4 in methanol to obtain alcohol 4.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride to yield compound 5.
Formylation at 4-Position: A formyl group is introduced into the 4-position using n-BuLi as a base and DMF as an electrophile to afford compound 6.
Horner–Wadsworth–Emmons Olefination: The key step involves introducing the TBS-protected enyne side chain at the 4-position using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, the Horner–Wadsworth–Emmons olefination employs diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Major Products: The major products formed during these reactions include intermediates for the synthesis of natural prenyl indole derivatives .
Scientific Research Applications
3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: finds applications in:
Chemistry: As a versatile intermediate for the synthesis of other compounds.
Biology and Medicine: Its biological activities are yet to be fully explored, but indole derivatives have shown anticancer, anti-inflammatory, and analgesic properties .
Industry: It serves as a precursor for biologically active natural products like Indiacen A and Indiacen B .
Mechanism of Action
The specific molecular targets and pathways through which this compound exerts its effects remain an area of ongoing research.
Comparison with Similar Compounds
While detailed comparisons are scarce, it’s essential to highlight the uniqueness of 3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide compared to related compounds . Unfortunately, specific similar compounds were not mentioned in the available literature.
Properties
CAS No. |
17109-36-3 |
---|---|
Molecular Formula |
C18H18Cl2N2O4 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-9-12(19)8-11(18(2,3)4)16(23)15(9)17(24)21-14-6-5-10(22(25)26)7-13(14)20/h5-8,23H,1-4H3,(H,21,24) |
InChI Key |
CQPIWGICCRJEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)C(C)(C)C)Cl |
Origin of Product |
United States |
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